Vincetoxicoside B is a flavonoid compound, specifically classified as a quercetin O-glycoside, with the molecular formula . It is derived from the plant species Vincetoxicum, which is known for its traditional medicinal uses. The structure of Vincetoxicoside B includes multiple hydroxyl groups, contributing to its biological activity and potential therapeutic applications . This compound plays a significant role as a metabolite and exhibits various pharmacological properties.
The exact mechanism of action of Vincetoxicoside B, particularly its antifungal properties, remains unclear. However, its synergistic effect with other flavonoids suggests it might disrupt fungal cell membranes or interfere with their metabolic pathways []. Further research is needed to elucidate its specific mechanism.
There is currently no documented information available regarding the safety or hazards associated with Vincetoxicoside B. As with any new compound, proper handling and safety precautions are recommended during research.
Our understanding of Vincetoxicoside B is limited due to the lack of in-depth scientific research. Further studies are needed to explore its:
Vincetoxicoside B is a natural compound found in various plants, including Cleome amblyocarpa, Schouwia purpurea, Polygonum paleaceum Wall, and Vincetoxicum rossicum [, ]. Research suggests it has potential applications in several scientific areas:
Studies have shown that Vincetoxicoside B exhibits antifungal properties. One study isolated the compound from Polygonum paleaceum and demonstrated its effectiveness against various fungal strains, including Aspergillus niger and Candida albicans [].
Research suggests Vincetoxicoside B may possess hepatoprotective (liver-protecting) properties. A study using mice showed that the compound protected against acetaminophen-induced liver damage [].
Limited research suggests Vincetoxicoside B might have additional potential applications, but more studies are needed for confirmation. These include:
Vincetoxicoside B can undergo hydrolysis, which releases quercetin and rhamnose. This reaction typically occurs under acidic conditions, leading to the breakdown of the glycosidic bond. Additionally, it may participate in various biochemical pathways involving flavonoid metabolism and can act as an antioxidant by scavenging free radicals due to its hydroxyl groups .
Vincetoxicoside B has demonstrated a range of biological activities, including:
The synthesis of Vincetoxicoside B can be achieved through various methods, including:
Studies have shown that Vincetoxicoside B interacts with various biological targets:
Vincetoxicoside B shares structural similarities with several other flavonoids. Here are some notable compounds for comparison:
Compound Name | Structure Type | Key Activities | Unique Features |
---|---|---|---|
Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Base structure for many derivatives |
Rhamnetin | O-glycosylated flavonoid | Antioxidant, antimicrobial | Contains additional hydroxyl groups |
Kaempferol | Flavonol | Antioxidant, anticancer | Lacks rhamnose attachment |
Myricetin | Flavonol | Antioxidant, anti-inflammatory | More hydroxyl groups than Vincetoxicoside B |
Vincetoxicoside B is unique due to its specific glycosylation pattern with rhamnose attached to quercetin, which enhances its solubility and bioavailability compared to other flavonoids. This structural characteristic contributes significantly to its distinct biological activities and therapeutic potentials .
Vincetoxicoside B represents a significant quercetin glycoside derivative with well-defined molecular characteristics that distinguish it within the flavonoid family [1]. The compound possesses a molecular formula of C₂₁H₂₀O₁₁, establishing its identity as a complex glycosylated flavonol [1] [7]. The molecular weight has been precisely determined as 448.38 grams per mole, providing essential data for analytical identification and quantification procedures [2] [16].
The Chemical Abstracts Service has assigned the registry number 22007-72-3 to Vincetoxicoside B, ensuring unambiguous identification in chemical databases and regulatory systems [1] [3]. The compound's exact mass has been calculated as 448.100555 atomic mass units, reflecting the precise isotopic composition of its constituent atoms [16]. These fundamental molecular parameters form the foundation for all subsequent analytical and structural characterization studies of this flavonoid glycoside.
Table 1: Fundamental Molecular Characteristics of Vincetoxicoside B
Property | Value | Reference Source |
---|---|---|
Molecular Formula | C₂₁H₂₀O₁₁ | [1] |
Molecular Weight | 448.38 g/mol | [2] |
CAS Registry Number | 22007-72-3 | [1] |
Exact Mass | 448.100555 u | [16] |
PubChem CID | 5748601 | [1] |
The structural foundation of Vincetoxicoside B consists of a quercetin aglycone unit, which exhibits the characteristic flavonol skeleton comprising three distinct ring systems [1] [12]. The A-ring contains a benzene moiety with hydroxyl substitutions at positions 5 and 7, while the B-ring features a catechol group with hydroxyl functionalities at positions 3' and 4' [12] [15]. The heterocyclic C-ring bridges these aromatic systems and contains a hydroxyl group at position 3, along with the characteristic carbonyl function at position 4 [1] [12].
The quercetin backbone demonstrates the fundamental C₆-C₃-C₆ phenyl-benzopyran structure that defines all flavonoid compounds [44]. The planar arrangement of these ring systems enables extensive conjugation throughout the molecular framework, contributing to the compound's distinctive spectroscopic properties [15] [44]. The hydroxyl group positioning follows the typical quercetin pattern of 3,5,7,3',4'-pentahydroxyflavone, establishing five potential sites for glycosidic attachment [12] [34].
The sugar moiety attached to the quercetin backbone consists of an alpha-L-rhamnopyranose unit, which adopts the six-membered pyranose ring conformation [1] [13]. The rhamnose component exhibits the absolute configuration of (2S,3R,4R,5R,6S), establishing the stereochemical arrangement of all hydroxyl groups and the methyl substituent [1] [5]. The deoxy sugar contains hydroxyl functionalities at positions 2, 3, and 4 of the pyranose ring, while position 6 bears a characteristic methyl group that distinguishes rhamnose from other hexose sugars [1] [13].
The rhamnopyranose adopts the alpha anomeric configuration, as evidenced by characteristic nuclear magnetic resonance coupling patterns and chemical shift values [13] [14]. This anomeric configuration results in an axial orientation of the anomeric hydroxyl group, influencing both the three-dimensional structure and the enzymatic susceptibility of the glycosidic bond [13]. The alpha-L-rhamnopyranosyl moiety contributes significantly to the overall molecular polarity and solubility characteristics of Vincetoxicoside B [1].
The rhamnopyranose unit connects to the quercetin aglycone through an O-glycosidic bond specifically located at position 7 of the A-ring [1] [7]. This glycosidic linkage involves the anomeric carbon (C-1) of the alpha-L-rhamnopyranose and the phenolic hydroxyl group at C-7 of the quercetin backbone [1] [10]. The systematic name for this compound reflects this specific attachment pattern: quercetin 7-O-alpha-L-rhamnopyranoside [1] [7].
The position 7 glycosylation pattern represents a less common attachment site compared to the more frequently observed position 3 glycosylation in quercetin derivatives [42]. This specific linkage position influences the compound's biochemical properties and metabolic behavior compared to other quercetin glycosides [34] [42]. The glycosidic bond exhibits stability under physiological conditions while remaining susceptible to specific enzymatic hydrolysis by alpha-L-rhamnosidases [28].
Vincetoxicoside B exhibits limited aqueous solubility, with experimental determinations indicating very slight solubility of approximately 0.24 grams per liter in water at 25 degrees Celsius [17]. This low aqueous solubility reflects the balance between the hydrophilic rhamnose moiety and the lipophilic quercetin aglycone portion of the molecule [17]. The compound demonstrates enhanced solubility in polar organic solvents, including dimethyl sulfoxide, pyridine, methanol, and ethanol [18] [19].
The solubility characteristics of Vincetoxicoside B follow typical patterns observed for flavonoid glycosides, where the sugar component increases aqueous solubility compared to the parent aglycone while maintaining some degree of lipophilicity [24]. The calculated logarithm of the octanol-water partition coefficient (LogP) has been determined as 1.72, indicating moderate lipophilicity that influences membrane permeability and bioavailability [16]. These solubility properties significantly impact the compound's analytical isolation procedures and potential applications.
The melting point of Vincetoxicoside B has been experimentally determined as 174-175 degrees Celsius when crystallized from methanol, providing a reliable physical constant for compound identification and purity assessment [16] [17]. This melting point range indicates good thermal stability under standard laboratory conditions and reflects the intermolecular interactions present in the crystalline state [16]. The relatively high melting point suggests strong hydrogen bonding networks between molecules in the solid phase.
The density of Vincetoxicoside B has been calculated as 1.7 ± 0.1 grams per cubic centimeter at standard temperature and pressure conditions [16]. Additional physical properties include a calculated boiling point of 801.1 ± 65.0 degrees Celsius at 760 millimeters of mercury pressure, though this extreme temperature would likely result in thermal decomposition before vaporization [16]. The flash point has been determined as 283.8 ± 27.8 degrees Celsius, indicating the temperature at which the compound becomes combustible [16].
Table 2: Physical Constants of Vincetoxicoside B
Property | Value | Conditions | Reference |
---|---|---|---|
Melting Point | 174-175°C | Methanol crystallization | [16] [17] |
Density | 1.7 ± 0.1 g/cm³ | 20°C, 760 Torr | [16] |
Aqueous Solubility | 0.24 g/L | 25°C | [17] |
LogP | 1.72 | Calculated | [16] |
Flash Point | 283.8 ± 27.8°C | Calculated | [16] |
The ultraviolet-visible absorption spectrum of Vincetoxicoside B exhibits characteristic flavonoid absorption patterns with two distinct maxima corresponding to different electronic transitions [26] [28]. Band I, associated with the cinnamoyl chromophore system involving the B and C rings, appears at approximately 356 nanometers, while Band II, corresponding to the benzoyl system of the A ring, occurs at approximately 255 nanometers [26] [45]. These absorption maxima reflect the extended conjugation system present in the quercetin backbone and provide diagnostic information for compound identification.
Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for both the quercetin aglycone and rhamnopyranose components [23] [27]. The carbon-13 nuclear magnetic resonance spectrum displays twenty-one distinct carbon signals, with the anomeric carbon of the rhamnose unit appearing at approximately 102 parts per million and the carbonyl carbon of the quercetin at approximately 178 parts per million [27] [40]. Proton nuclear magnetic resonance spectroscopy shows distinctive signals for the rhamnose methyl group as a doublet at approximately 1.2 parts per million and aromatic proton signals in the 6-8 parts per million region [23].
Mass spectrometry analysis reveals characteristic fragmentation patterns typical of quercetin 7-O-glycosides, with molecular ion peaks at mass-to-charge ratio 449 in positive ion mode and 447 in negative ion mode [5]. Retro-Diels-Alder fragmentation produces diagnostic ions that confirm the quercetin backbone structure, while neutral loss of the rhamnose moiety (146 atomic mass units) provides evidence for the glycosidic attachment [44]. These spectroscopic characteristics collectively enable unambiguous identification and structural confirmation of Vincetoxicoside B.
Vincetoxicoside B belongs to the extensive family of quercetin O-glycosides, which represents one of the most diverse groups within the flavonoid classification system [30] [37]. The compound differs from other common quercetin glycosides primarily in its glycosylation pattern, with the rhamnose attachment at position 7 distinguishing it from more prevalent 3-O-glycosides such as quercitrin (quercetin 3-O-rhamnoside) and isoquercetin (quercetin 3-O-glucoside) [34] [42]. This positional difference significantly influences the compound's biochemical properties and metabolic behavior compared to position 3 glycosides.
The structural comparison reveals that Vincetoxicoside B shares the identical quercetin aglycone with other members of this glycoside family while differing in both the sugar type and attachment position [34]. Unlike rutin, which contains a disaccharide rutinose moiety at position 3, Vincetoxicoside B features a simpler monosaccharide rhamnose unit at position 7 [34] [42]. The molecular weight of 448.38 grams per mole places Vincetoxicoside B among the smaller quercetin glycosides, being lighter than disaccharide-containing derivatives such as rutin (610.5 grams per mole) but heavier than the quercetin aglycone itself (302.2 grams per mole) [20] [34].
Table 3: Comparison of Selected Quercetin Glycosides
Compound | Sugar Moiety | Attachment Position | Molecular Weight (g/mol) | Reference |
---|---|---|---|---|
Vincetoxicoside B | Rhamnose | 7 | 448.38 | [1] |
Quercitrin | Rhamnose | 3 | 448.38 | [34] |
Isoquercetin | Glucose | 3 | 464.38 | [34] |
Rutin | Rutinose | 3 | 610.52 | [34] |
Hyperoside | Galactose | 3 | 464.38 | [34] |
The structural features of Vincetoxicoside B directly influence its functional properties through well-established structure-activity relationships observed in flavonoid chemistry [34] [35]. The retention of the catechol group in the B-ring (3',4'-dihydroxy pattern) preserves the compound's antioxidant potential, as this structural motif represents the primary site for radical scavenging activity in quercetin derivatives [31] [45]. The presence of the hydroxyl group at position 3 of the C-ring maintains the coplanarity and conjugation essential for optimal antioxidant function [45] [46].
The glycosylation at position 7 modifies the compound's physicochemical properties while preserving key pharmacophoric elements of the quercetin structure [34] [37]. Unlike position 3 glycosylation, which significantly reduces antioxidant activity by blocking the critical 3-hydroxyl group, position 7 glycosylation maintains the antioxidant capacity while enhancing aqueous solubility and potentially improving bioavailability [34] [45]. The rhamnose moiety contributes to increased molecular polarity without completely eliminating the lipophilic character necessary for membrane permeation [37].
The specific alpha-L-rhamnopyranosyl attachment influences the compound's susceptibility to enzymatic hydrolysis by alpha-L-rhamnosidases, which can release the active quercetin aglycone in biological systems [28] [37]. This enzymatic lability represents a potential prodrug mechanism, where Vincetoxicoside B serves as a delivery form for quercetin with improved solubility characteristics [37]. The position 7 glycosylation also affects the compound's interaction with metal ions, as this hydroxyl group represents one of the potential chelation sites in the quercetin structure [47].